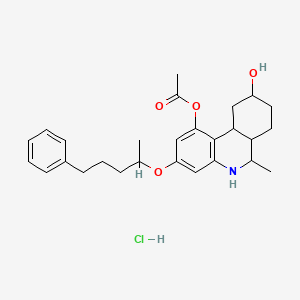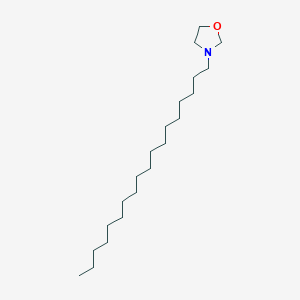![molecular formula C20H25BN2O4S B12292580 tert-Butyl (3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B12292580.png)
tert-Butyl (3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbamate de tert-butyle (3-cyano-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophène-2-yl) est un composé organique complexe ayant des applications significatives dans divers domaines de la recherche scientifique. Ce composé se caractérise par la présence d'un groupe carbamate de tert-butyle, d'un groupe cyano et d'un groupe dioxaborolane attaché à un cycle benzo[b]thiophène. Sa structure unique en fait un intermédiaire précieux en synthèse organique et un candidat potentiel pour diverses applications industrielles.
Méthodes De Préparation
La synthèse du carbamate de tert-butyle (3-cyano-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophène-2-yl) implique généralement plusieurs étapes. Une méthode courante commence par la préparation du noyau benzo[b]thiophène, suivie de l'introduction des groupes cyano et dioxaborolane. L'étape finale consiste à ajouter le groupe carbamate de tert-butyle dans des conditions de réaction spécifiques. Les méthodes de production industrielle utilisent souvent des conditions de réaction optimisées pour garantir un rendement élevé et une pureté du produit final .
Analyse Des Réactions Chimiques
Le carbamate de tert-butyle (3-cyano-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophène-2-yl) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs courants pour obtenir des dérivés réduits.
Substitution : Le composé est sujet à des réactions de substitution nucléophile, en particulier aux sites cyano et dioxaborolane. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines et les alcools. .
Applications De Recherche Scientifique
Le carbamate de tert-butyle (3-cyano-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophène-2-yl) a un large éventail d'applications en recherche scientifique :
Chimie : Il sert d'intermédiaire important dans la synthèse de divers composés organiques, y compris les produits pharmaceutiques et les produits agrochimiques.
Biologie : Le composé est utilisé dans le développement de molécules biologiquement actives et comme sonde dans les études biochimiques.
Industrie : Le composé est utilisé dans la production de matériaux avancés et comme catalyseur dans divers procédés industriels
Mécanisme d'action
Le mécanisme d'action du carbamate de tert-butyle (3-cyano-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophène-2-yl) implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe cyano et le groupe dioxaborolane jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut former des liaisons covalentes avec des molécules cibles, conduisant à la modulation des voies biologiques et à l'exercice de ses effets .
Mécanisme D'action
The mechanism of action of tert-Butyl (3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The cyano group and dioxaborolane moiety play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways and the exertion of its effects .
Comparaison Avec Des Composés Similaires
Le carbamate de tert-butyle (3-cyano-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophène-2-yl) peut être comparé à des composés similaires tels que :
Benzoate de tert-butyle 4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl) : Ce composé partage le groupe dioxaborolane mais diffère par sa structure centrale et ses groupes fonctionnels.
Carbamate de tert-butyle 4-[4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pipéridine-1-carboxylate : Ce composé a un groupe dioxaborolane similaire mais est attaché à un noyau hétérocyclique différent.
Carbamate de tert-butyle 5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate : Ce composé contient également le groupe dioxaborolane mais est basé sur un noyau indazole.
Propriétés
Formule moléculaire |
C20H25BN2O4S |
|---|---|
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
tert-butyl N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophen-2-yl]carbamate |
InChI |
InChI=1S/C20H25BN2O4S/c1-18(2,3)25-17(24)23-16-12(11-22)15-13(9-8-10-14(15)28-16)21-26-19(4,5)20(6,7)27-21/h8-10H,1-7H3,(H,23,24) |
Clé InChI |
KPFYQWZJXGACBZ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)SC(=C3C#N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12292500.png)
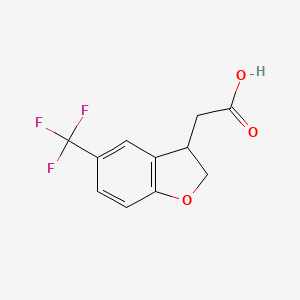
![Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B12292507.png)
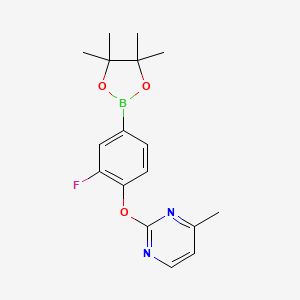
![benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B12292515.png)
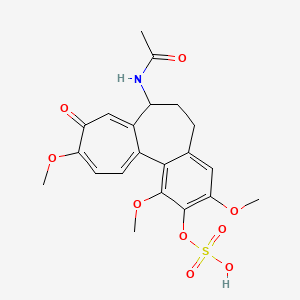
![Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12292531.png)
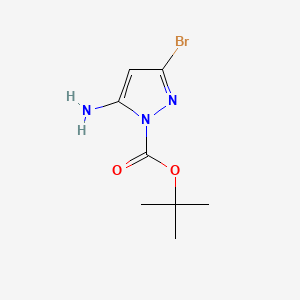
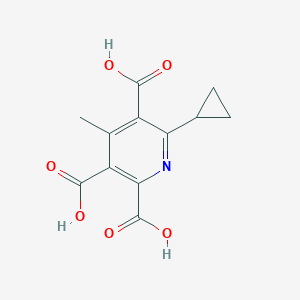

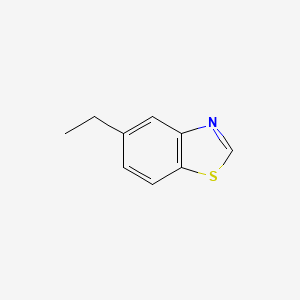
![9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12292562.png)
